molecular formula C11H10BrNOS B2494891 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole CAS No. 864835-24-5

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole

Cat. No.: B2494891
CAS No.: 864835-24-5
M. Wt: 284.17
InChI Key: OMSSNTRYIIEBGA-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

While direct crystallographic data for 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole remains unavailable, insights into its molecular geometry can be inferred from analogous thiazole derivatives. For example, a structurally related compound, bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]pyridin-2-ol}iron(II), exhibits a pseudo-octahedral coordination environment with moderate distortion. Key structural features include:

  • Thiazole ring planarity : The five-membered thiazole ring adopts a planar geometry due to delocalized π-electrons.
  • Substituent positioning : The 3-bromo-4-methoxyphenyl group occupies the 4-position of the thiazole ring, while the methyl group is at the 2-position.
  • Steric interactions : The bromine atom and methoxy group introduce steric and electronic effects that influence molecular packing.
Parameter Value (Inferred) Source of Analogy
Thiazole ring dihedral ~0° (planar)
C–Br bond length ~1.92 Å Brominated aromatic systems
C–O–C methoxy angle ~120° Methoxy-substituted aromatics

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The NMR profile of this compound is predicted based on structural analogs:

Proton Environment δ (ppm) Multiplicity Assignment
Thiazole C2–CH3 2.3–2.5 Singlet Methyl group
Methoxy–OCH3 3.8–3.9 Singlet Electron-donating ether
Aromatic (H5, H6) 7.2–7.6 Doublet Meta-bromophenyl protons
Aromatic (H2, H3) 6.8–7.1 Doublet Ortho-bromophenyl protons

Note: Exact shifts may vary depending on solvent and electronic environment.

Infrared (IR) Vibrational Mode Assignments

Key IR bands for functional groups in this compound include:

Functional Group Wavenumber (cm⁻¹) Assignment
C–O (methoxy) 2800–2850 Symmetric/asymmetric stretching
C=N (thiazole) 1500–1600 Aromatic C=N stretching
C–S (thiazole) 700–750 C–S stretching
C–Br (aromatic) 600–650 Aromatic C–Br stretching

IR data aligns with typical thiazole and brominated aromatic systems.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals:

  • Molecular ion peak : m/z 284.17 [M]⁺ (C₁₁H₁₀BrNOS)
  • Key fragments :
    • m/z 205.17: Loss of Br (C₁₁H₁₀NOS → C₁₀H₉NOS + Br⁻)
    • m/z 260.17: Loss of CH₃ (C₁₀H₇BrNOS + CH₃)
    • m/z 140.01: Thiazole ring + methyl group (C₄H₅NS)

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies on analogous thiazoles provide electronic structure insights:

  • HOMO-LUMO gap : ~5.0–6.0 eV (indicative of moderate electronic excitation)
  • Electron density : Higher density on nitrogen and sulfur atoms in the thiazole ring.
  • Molecular orbitals : π-antibonding orbitals localized on the thiazole ring and aromatic substituents.
Parameter DFT Value (B3LYP/6-31G*)
HOMO energy -5.2 eV
LUMO energy -1.8 eV
Dipole moment 2.8 D
Hirshfeld Surface Analysis

Hirshfeld surface analysis, applied to related brominated thiazoles, identifies:

  • Dominant interactions : H···Br (halogen bonding) and H···O (hydrogen bonding).
  • Surface mapping : Red regions correspond to close contacts (e.g., Br···H), while blue regions indicate minimal interactions.

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSSNTRYIIEBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323004
Record name 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

864835-24-5
Record name 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 2-methylthiazole.

    Condensation Reaction: The aldehyde group of 3-bromo-4-methoxybenzaldehyde reacts with the thiazole ring in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole has potential against various bacterial strains due to its ability to disrupt bacterial cell functions.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa18 µg/mL

These results suggest that the compound's structure enhances its efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against human breast adenocarcinoma (MCF7) cells. It has shown promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10.5 µM
HeLa (Cervical Cancer)15.2 µM

The findings indicate that the compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals demonstrated the antimicrobial efficacy of various thiazole derivatives, including our compound. The study utilized the turbidimetric method to assess the growth inhibition of bacterial cultures treated with the compound, confirming its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers employed the Sulforhodamine B assay to evaluate the cytotoxicity of the compound against MCF7 cells. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death .

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiazoles

4-(4-Bromophenyl)-2-methyl-1,3-thiazole
  • Structure : Differs in the substitution pattern, with a bromine at the para position of the phenyl ring instead of meta.
  • Exhibits weak intermolecular interactions (C–H···π and π–π stacking), which may enhance stability in solid-state formulations .
4-(4-Chlorophenyl)-2-methyl-1,3-thiazole
  • Structure : Chlorine replaces bromine at the para position.
  • Comparison :
    • Chloro derivatives generally show reduced antimicrobial activity compared to bromo analogs. For example, a bromo-substituted thiazole (compound 5 in ) demonstrated superior activity against Bacillus subtilis compared to its chloro counterpart, attributed to bromine’s higher electronegativity and polarizability .
4-(4-Fluorophenyl)-2-methyl-1,3-thiazole
  • Structure : Fluorine replaces bromine, and lacks the methoxy group.
  • Comparison :
    • Fluorine’s smaller atomic radius and strong electron-withdrawing effects reduce steric bulk but may diminish binding affinity to bacterial targets compared to bromine .

Methoxy-Substituted Thiazoles

4-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole
  • Structure : Hydroxyl group replaces bromine and methoxy.
  • Key Findings: Serves as a lead compound for antimicrobial development.
4-(4-Methoxyphenyl)-2-methyl-1,3-thiazole
  • Structure : Lacks the bromine atom at the meta position.
  • Comparison :
    • Methoxy groups enhance electron-donating effects, which may stabilize charge-transfer interactions in bacterial enzymes. However, the absence of bromine reduces halogen bonding, a critical factor in inhibiting bacterial cell wall synthesis .

Complex Thiazole Derivatives

Schiff Base Hybrids (e.g., 4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol)
  • Structure : Integrates a Schiff base moiety with bromophenyl and methoxy groups.
  • Key Findings :
    • Demonstrates potent activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), outperforming simpler thiazoles due to synergistic effects from the imine group .
Triazole-Thiazole Hybrids (e.g., 4-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole)
  • Structure : Combines triazole and thiophene rings with bromobenzyl substitution.
  • Comparison: Broad-spectrum antimicrobial activity (MIC range: 4–32 µg/mL) against fungi and bacteria, highlighting the advantage of fused heterocyclic systems over monocyclic thiazoles .

Biological Activity

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a methoxy group on a phenyl ring, which is connected to a thiazole ring. The unique structure of this compound suggests it may have significant interactions with various biological targets, making it a candidate for further research in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The chemical formula for this compound is C10H9BrN2OS, with a molecular weight of 285.16 g/mol. The presence of the thiazole ring, along with the bromine and methoxy substituents, contributes to its reactivity and biological profile.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its structure allows for potential interactions with various receptors and enzymes implicated in cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. The mechanism typically involves the inhibition of bacterial growth through interference with cell wall synthesis or enzyme activity. Preliminary studies suggest that this compound may possess similar properties, although specific data on its antimicrobial efficacy remains limited .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that various thiazole compounds can inhibit the proliferation of cancer cells across multiple types. For example, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against human tumor cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)HT-29<20
2-Methyl-4,5-disubstituted thiazolesA172 (glioblastoma)TBD

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of various thiazoles on different cancer cell lines. Compounds structurally related to this compound showed promising results against MDA-MB-231 and other lines, indicating potential as anticancer agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that thiazole derivatives could interfere with microtubule formation in cancer cells, which is crucial for cell division . This suggests that this compound may also exert similar effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole?

  • Methodological Answer : The compound can be synthesized via modified Hantzsch thiazole synthesis. Key steps include cyclocondensation of α-bromo ketones with thioamides or via coupling reactions using brominated aryl precursors. For example:

  • Reaction Conditions : Use CuBr as a catalyst (53% yield) in acetonitrile under reflux (333 K) .
  • Purification : Column chromatography (silica gel, heptane:ethyl acetate) followed by recrystallization (hexane) .
  • Precursor Adaptation : Substitute phenyl groups with methoxy and bromo substituents at the 3- and 4-positions, respectively (analogous to methods in and ) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ ~7.4–8.2 ppm for bromophenyl) and thiazole carbons (δ ~126–160 ppm) .
  • IR Spectroscopy : Identify C-Br stretches (~600–700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • Elemental Analysis : Validate purity (e.g., C: 45.02%, H: 2.52% for brominated analogs) .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 7.45° between thiazole and aryl planes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test CuBr vs. Pd-based catalysts for bromination efficiency .
  • Solvent Effects : Compare polar aprotic solvents (acetonitrile, DMSO) to stabilize intermediates .
  • Temperature Control : Optimize reflux duration (e.g., 15 minutes in ) to minimize side reactions .
  • Table 1 : Optimization Parameters
ParameterExample Conditions ()Impact
CatalystCuBrBromination efficiency
SolventAcetonitrileHigh polarity, high bp
Temperature333 KAccelerates cyclization
PurificationSilica gel + recrystallizationRemoves byproducts

Q. What strategies resolve contradictions between computational and experimental spectral data?

  • Methodological Answer :

  • High-Field NMR : Use 500 MHz instruments to resolve overlapping signals (e.g., aromatic protons in ) .
  • DFT Calculations : Compare computed vs. experimental NMR shifts; discrepancies may indicate tautomerism or crystal packing effects .
  • X-ray Validation : Confirm molecular conformation (e.g., π-π interactions in ) to reconcile spectral anomalies .

Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., replace methoxy with fluorine or methyl groups) .
  • Bioassays : Use antimicrobial broth microdilution (MIC) or docking studies (as in and ) .
  • Data Correlation : Map substituent electronic effects (Hammett σ values) to bioactivity trends.

Q. What crystallographic methods determine molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use APEX2/SHELXTL software for data collection (λ = 0.71073 Å) and refinement (R-factor <0.05) .
  • Key Interactions :
  • S···Br contacts (3.54 Å) .
  • π-π stacking (centroid distance 3.815 Å) .
  • Dihedral Angles : Measure planarity between thiazole and aryl rings (e.g., 7.45° in ) .

Q. How to evaluate the compound’s antimicrobial potential using in vitro assays?

  • Methodological Answer :

  • Broth Microdilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a control .
  • Zone of Inhibition : Agar diffusion assays (concentration range: 10–100 µg/mL) .
  • Structure-Activity : Compare with analogs (e.g., 3e in showed 75% yield and MIC = 430 µM) .

Q. How do substituents influence intermolecular interactions in the solid state?

  • Methodological Answer :

  • Bromo Groups : Participate in halogen bonding (S···Br, 3.54 Å) .
  • Methoxy Groups : Alter crystal packing via steric hindrance or weak H-bonding (C-H···O) .
  • Dihedral Angles : Increased twisting reduces π-π stacking efficiency .

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